Brilliant Purpurin R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant Purpurin R: It is a derivative of purpurin, a natural red dye obtained from the red madder plant . The compound is known for its vibrant color and stability, making it a popular choice in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Brilliant Purpurin R involves the reaction of purpurin with various reagents under controlled conditions. One common method includes the use of Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the determination and quantification of purpurin and its derivatives . The reaction conditions typically involve the use of a C18 column with gradient elution and detection using a triple-quadrupole tandem MS with an electrospray ionization interface.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The process includes the extraction of purpurin from natural sources, followed by chemical modifications to produce the desired dye.
Chemical Reactions Analysis
Types of Reactions: : Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions: : The compound reacts with common reagents such as acids, bases, and oxidizing agents. For example, protonation of the phenolic hydroxyl group under acidic conditions leads to a hypsochromic shift in the absorption and fluorescence spectra .
Major Products Formed: : The major products formed from these reactions include various derivatives of purpurin, which are used in different applications such as pH-sensitive probes and fluorescent imaging agents .
Scientific Research Applications
Chemistry: : In chemistry, Brilliant Purpurin R is used as a pH-sensitive probe to detect the pH of solutions and intracellular pH of mammalian and bacterial cells
Biology: : In biological research, the compound is used for cell imaging and apoptosis detection. Studies have shown that purpurin is well tolerated by cells and can be used to detect pH fluctuations in living cells under various physiological conditions .
Medicine: : In medicine, this compound is used in photodynamic therapy (PDT) for cancer treatment. Purpurin-18, a derivative of purpurin, is loaded into solid lipid nanoparticles to improve its bioavailability and anticancer efficiency .
Industry: : In the industry, the dye is used in textiles, leather, and paper for its vibrant color and stability .
Mechanism of Action
The mechanism of action of Brilliant Purpurin R involves the activation of Nuclear transcription factor erythroid 2-related factor 2 (Nrf2) mediated gene expression. This activation is primarily due to the formation of reactive oxygen species (ROS) and the interaction with intracellular glutathione (GSH) levels . The compound’s electrophilicity and pro-oxidant activity play a crucial role in this process.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Brilliant Purpurin R include Emodin and PEGylated Purpurin 18 . Emodin has a similar structure and is effective in treating rheumatoid arthritis by affecting inflammatory cytokines and T cells . PEGylated Purpurin 18 is used in photodynamic therapy for cancer and has improved solubility and phototoxicity compared to purpurin 18 .
Uniqueness: : this compound stands out due to its high stability, vibrant color, and versatility in various applications. Its ability to act as a pH-sensitive probe and its use in photodynamic therapy highlight its unique properties and potential in scientific research and industry.
Properties
CAS No. |
5413-69-4 |
---|---|
Molecular Formula |
C34H28N6O9S3 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
LIFWPZLVTZZVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.